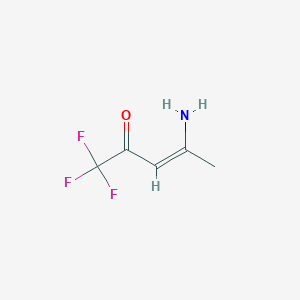

4-氨基-1,1,1-三氟戊-3-烯-2-酮

描述

The compound of interest, 4-Amino-1,1,1-trifluoropent-3-en-2-one, is a fluorinated enone with potential applications in synthetic organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related fluorinated compounds, which can be useful in understanding the broader context of fluorinated enone chemistry.

Synthesis Analysis

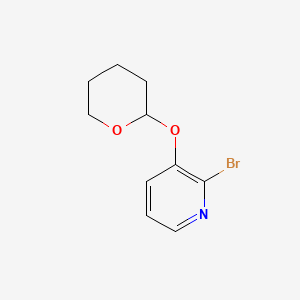

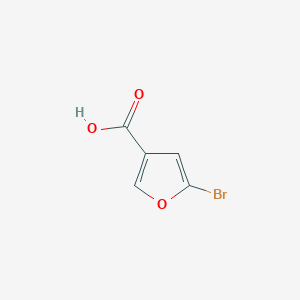

The synthesis of fluorinated compounds is a topic of interest due to their unique properties and potential applications. For example, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of an amino-triazinone with carbon disulfide and subsequent reaction with benzyl bromide, demonstrating the utility of halogenated intermediates in heterocyclic synthesis . Similarly, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from 4-methoxy-5-bromo-1,1,1-trifluoropent-3-en-2-ones with amines shows the versatility of fluorinated enones in heterocyclization reactions, yielding products with up to 98% efficiency . These methods highlight the potential pathways that could be adapted for the synthesis of 4-Amino-1,1,1-trifluoropent-3-en-2-one.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by unique electronic and steric properties due to the presence of fluorine atoms. For instance, the crystal structure of a triazinone derivative was determined, showing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are important as they can influence the reactivity and stability of the compound. Although the exact molecular structure of 4-Amino-1,1,1-trifluoropent-3-en-2-one is not provided, similar analyses could be expected to reveal significant interactions due to the presence of both amino and trifluoromethyl groups.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often distinct from their non-fluorinated counterparts. The papers describe various reactions involving fluorinated intermediates, such as the heterocyclization of trifluoropent-3-en-2-ones with amines and the synthesis of trifluoromethylpyrroles from trifluorobut-3-ene-2-ones . These reactions are indicative of the potential reactivity of 4-Amino-1,1,1-trifluoropent-3-en-2-one in forming heterocyclic structures and engaging in nucleophilic addition or substitution reactions due to the presence of the electron-withdrawing trifluoromethyl group.

Physical and Chemical Properties Analysis

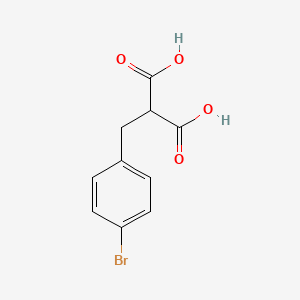

The physical and chemical properties of fluorinated compounds are significantly influenced by the high electronegativity and small size of fluorine atoms. For example, the asymmetric synthesis of trifluorobutanoic acid demonstrates the influence of fluorine on the acid's stereochemistry and reactivity . Additionally, the study of molecular and crystal structures of hexafluoroindanones and their complexes provides insights into the interactions and stability of fluorinated compounds . These studies suggest that 4-Amino-1,1,1-trifluoropent-3-en-2-one would likely exhibit unique physical properties such as high chemical stability and potential for specific intermolecular interactions due to the trifluoromethyl group.

科学研究应用

杂环化合物的合成

4-氨基-1,1,1-三氟戊-3-烯-2-酮用于合成各种杂环化合物。其中一个应用是在 1-取代 4-氨基-2-(三氟甲基)-1H-吡咯的化学选择性合成中。此过程包括 5-溴-4-甲氧基-1,1,1-三氟戊-3-烯-2-酮与胺的杂环化反应,具有高产率和环境友好性 (Aquino 等,2015).

肽合成

在肽合成中,4-氨基-1,1,1-三氟戊-3-烯-2-酮的衍生物,例如 4-乙氧基-1,1,1-三氟-3-丁烯-2-酮,被提议用作氨基酸 N-H 末端的保护基团。此方法涉及氨基酸与该化合物的反应,生成 N-保护氨基酸,可在不发生外消旋的情况下在肽键形成中进一步加工 (Gorbunova 等,1991).

杂环合成中的试剂

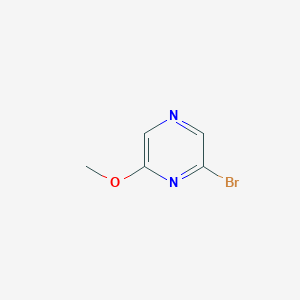

4-氨基-1,1,1-三氟戊-3-烯-2-酮用作试剂的前体,用于合成带有三氟甲基的嘧啶。例如,它与伯胺的反应产生新的试剂,促进这些嘧啶的合成 (Vasil’ev 等,2008).

蛋白质工程中的氟

4-氨基-1,1,1-三氟戊-3-烯-2-酮与蛋白质工程中氟化氨基酸的研究相关。氟化氨基酸对于改善肽和蛋白质的性质变得越来越重要。该领域的研究涉及表征氟化氨基酸的物理化学性质,以更好地了解它们在蛋白质环境中的作用 (Samsonov 等,2009).

三氟甲基吡咯的合成

4-氨基-1,1,1-三氟戊-3-烯-2-酮的衍生物已被合成并用于制造三氟甲基吡咯和相关的杂环化合物。此过程涉及环化,生成具有三氟甲基取代的吡咯,在各种化学和药理领域具有潜在应用 (Andrew 和 Mellor,2000).

安全和危害

属性

IUPAC Name |

(Z)-4-amino-1,1,1-trifluoropent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c1-3(9)2-4(10)5(6,7)8/h2H,9H2,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMWQCIQTDNYEO-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C(F)(F)F)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503461 | |

| Record name | (3Z)-4-Amino-1,1,1-trifluoropent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1,1,1-trifluoropent-3-en-2-one | |

CAS RN |

72885-02-0 | |

| Record name | (3Z)-4-Amino-1,1,1-trifluoropent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

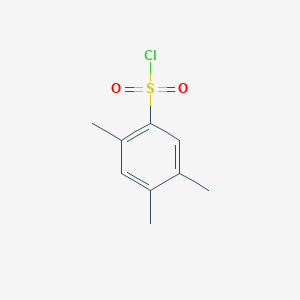

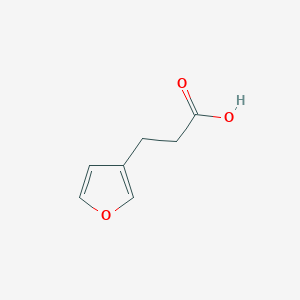

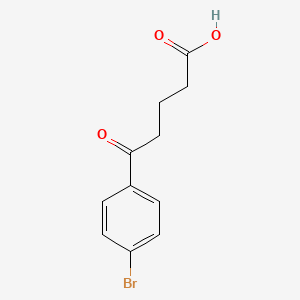

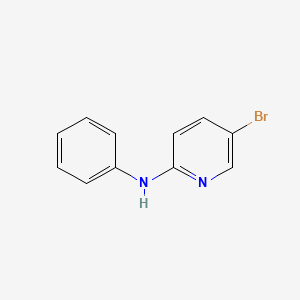

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)